molecular formula C5H11ClF2N2O B6224648 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride CAS No. 2763779-10-6

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride

Cat. No.: B6224648
CAS No.: 2763779-10-6
M. Wt: 188.60 g/mol
InChI Key: VLFQMUFJWFSESZ-UHFFFAOYSA-N
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Description

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C4H8N2OF2.HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a difluoroethyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride typically involves the reaction of 2,2-difluoroethylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-difluoroethylamine+N-methylacetamide+HCl2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride\text{2,2-difluoroethylamine} + \text{N-methylacetamide} + \text{HCl} \rightarrow \text{this compound} 2,2-difluoroethylamine+N-methylacetamide+HCl→2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride
  • N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Uniqueness

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is unique due to its specific difluoroethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2763779-10-6

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.60 g/mol

IUPAC Name

2-(2,2-difluoroethylamino)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C5H10F2N2O.ClH/c1-8-5(10)3-9-2-4(6)7;/h4,9H,2-3H2,1H3,(H,8,10);1H

InChI Key

VLFQMUFJWFSESZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNCC(F)F.Cl

Purity

95

Origin of Product

United States

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